TAK285-Iodo TAK285-Iodo TAK285-Iodo is an analogue of TAK285, in which the trifluoro group is replaced by iodo. TAK-285 is a novel dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2. TAK-285 is currently being developed by Takeda.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1565748
InChI: InChI=1S/C25H25ClIN5O3/c1-25(2,34)14-22(33)28-9-11-32-10-8-20-23(32)24(30-15-29-20)31-17-6-7-21(19(26)13-17)35-18-5-3-4-16(27)12-18/h3-8,10,12-13,15,34H,9,11,14H2,1-2H3,(H,28,33)(H,29,30,31)
SMILES: CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C
Molecular Formula: C25H25ClIN5O3
Molecular Weight: 605.8615

TAK285-Iodo

CAS No.:

Cat. No.: VC1565748

Molecular Formula: C25H25ClIN5O3

Molecular Weight: 605.8615

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TAK285-Iodo -

Specification

Molecular Formula C25H25ClIN5O3
Molecular Weight 605.8615
IUPAC Name N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Standard InChI InChI=1S/C25H25ClIN5O3/c1-25(2,34)14-22(33)28-9-11-32-10-8-20-23(32)24(30-15-29-20)31-17-6-7-21(19(26)13-17)35-18-5-3-4-16(27)12-18/h3-8,10,12-13,15,34H,9,11,14H2,1-2H3,(H,28,33)(H,29,30,31)
Standard InChI Key KXGOWFIVGBDUDH-UHFFFAOYSA-N
SMILES CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

TAK285-Iodo is an analog of TAK-285 in which the trifluoromethyl group has been replaced by an iodo group, creating a novel chemical entity with distinct properties. This structural modification maintains the core pharmacophore responsible for kinase inhibition while potentially altering its binding affinity and metabolic stability.

Molecular Characteristics

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC25H25ClIN5O3
Molecular Weight605.8615 g/mol
Physical AppearanceSolid powder
SMILES NotationCC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C
Chemical NameN-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

The structure features a pyrrolo[3,2-d]pyrimidine core scaffold, which is crucial for its biological activity. The 3-iodophenoxy substitution distinguishes it from the parent compound TAK-285, which contains a 3-(trifluoromethyl)phenoxy group instead . This strategic halogen substitution potentially influences both the compound's pharmacokinetic profile and receptor binding characteristics.

Mechanism of Action

Dual Kinase Inhibition

TAK285-Iodo functions as a dual inhibitor targeting human epidermal growth factor receptors 1 (EGFR) and 2 (HER2). The compound exerts its anticancer effects through a well-defined mechanism:

  • Competitive binding to the ATP-binding site of EGFR and HER2 kinase domains

  • Inhibition of kinase-mediated phosphorylation activities

  • Downstream suppression of tumor cell proliferation and angiogenesis

  • Potential effectiveness against tumors resistant to other therapies

This dual inhibition strategy is particularly valuable given that many cancers exhibit co-expression or overexpression of multiple ErbB family receptors, potentially creating a more robust therapeutic approach compared to single-target inhibitors.

Selectivity Profile

Like its parent compound, TAK285-Iodo demonstrates specificity for EGFR and HER2 kinases. The original TAK-285 showed strong inhibition (80-100%) against HER family kinases including EGFR variants L861Q and L858R, while exhibiting weak to moderate inhibition against most other kinases in a panel of 96 human kinases . This selective inhibition profile reduces off-target effects while maintaining potent activity against the intended targets.

Structure-Activity Relationship and Development

Structural Modifications and Activity

The development of TAK285-Iodo builds upon research into TAK-285 derivatives with modifications at key positions of the molecule. Related research on TAK-285 derivatives (compounds 9a-h) has demonstrated that structural modifications can significantly impact inhibitory activities against both EGFR and HER2 kinases .

For instance, studies with analogous compounds have shown that:

Derivative SeriesEGFR Inhibition RangeHER2 Inhibition Range
Compounds with 3-chloro-4-(3,4-dichlorophenoxy)anilino group88.90-94.25%69.83-80.26%
Compounds with 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline96.75-99.33%81.74-97.95%

These findings from related compounds suggest that the substitution of the trifluoromethyl group with an iodo group in TAK285-Iodo would likely maintain or potentially enhance inhibitory activity while potentially altering other pharmacological properties.

Preclinical Efficacy

In Vitro Activity

Studies with the parent compound TAK-285 and related derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, particularly those overexpressing EGFR or HER2:

Cell LineCharacteristicsIC50 Value (TAK-285)
BT-474HER2 overexpression0.017 μmol/L
A-431EGFR overexpression1.1 μmol/L
MRC-5Normal expression20 μmol/L

Similarly, TAK-285 derivatives have shown remarkable potency against prostate carcinoma cell lines:

Cell LineIC50 Range (TAK-285 derivatives)
PC31.0-7.3 nM
22RV10.8-2.8 nM

The structural similarity between TAK285-Iodo and these compounds suggests comparable antiproliferative activity, particularly against tumors with aberrant EGFR/HER2 signaling. The iodo substitution might further enhance interaction with the target kinases or alter the compound's physicochemical properties to improve cellular penetration.

Structural Comparisons with Similar Compounds

TAK285-Iodo vs. TAK-285

The primary difference between these compounds is the replacement of the trifluoromethyl group in TAK-285 with an iodo group in TAK285-Iodo:

CompoundMolecular FormulaMolecular WeightKey Structural Feature
TAK285-IodoC25H25ClIN5O3605.8615 g/mol3-iodophenoxy moiety
TAK-285C26H25ClF3N5O3547.96 g/mol3-(trifluoromethyl)phenoxy moiety

This substitution potentially alters the compound's electronic properties, lipophilicity, and metabolic stability, which could translate to differences in pharmacokinetic properties and receptor binding affinity.

Future Research Directions

Ongoing Investigations

Several research avenues warrant further exploration for TAK285-Iodo:

  • Comprehensive assessment of pharmacokinetic and pharmacodynamic profiles

  • Evaluation against resistant cancer models and in combination therapy approaches

  • Exploration of structure-activity relationships through additional molecular modifications

  • Investigation of potential applications beyond cancer, considering the role of EGFR/HER2 signaling in other diseases

Challenges and Opportunities

The development of TAK285-Iodo faces several challenges:

  • Optimizing the pharmacokinetic profile to achieve sustained therapeutic levels

  • Addressing potential resistance mechanisms that might emerge during treatment

  • Determining the optimal patient populations that would benefit most from this compound

  • Developing appropriate formulations to enhance bioavailability and target delivery

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator